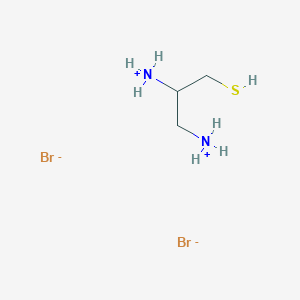

2,3-Diaminopropane-1-thiol dihydrobromide; min. 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

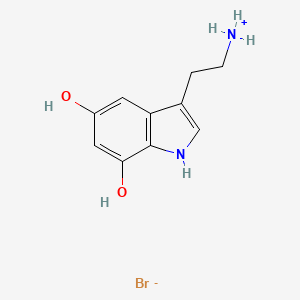

2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C3H10N2S.2HBr . It is an off-white solid and is used as a reagent and building block .

Molecular Structure Analysis

The molecular weight of 2,3-Diaminopropane-1-thiol dihydrobromide is 268.01378 . The molecular structure can be represented by the SMILES notation: SCC([NH3+])C[NH3+].[Br-].[Br-] .Physical And Chemical Properties Analysis

2,3-Diaminopropane-1-thiol dihydrobromide is an off-white solid . It is soluble in water, ethanol, or ether . The melting point is between 210-215 °C . It is stable for at least 2 years after receipt when stored at -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Analytical Applications

Synthesis of Aminopropane Derivatives

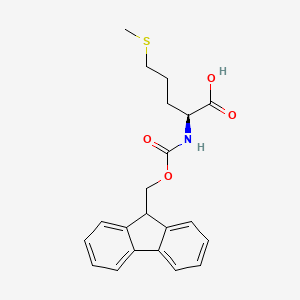

2,3-Diaminopropane-1-thiol dihydrobromide serves as an intermediate in the synthesis of various compounds. For example, its derivatives are used in the synthesis of 1,2-Diaminopropane, which is crucial for producing fine chemicals, medicines, dyes, and pesticides. This synthesis showcases the compound's role in creating valuable intermediates for broader applications (Xie Yong-ju, 2009).

Spectral Studies and Metal Determination

It has been applied in the development of new azo compounds and Schiff bases for the spectrophotometric determination of metals like Cobalt(II). This illustrates its significance in analytical chemistry for detecting and quantifying metal ions in various samples (A. M. Khedr et al., 2005).

Material Science and Catalysis

Inorganic-Organic Hybrid Materials

In material science, the compound contributes to the formation of inorganic-organic hybrid materials. For instance, its reaction with rhodium(III) chloride in hydrobromic acid forms complexes that are studied for their potential in crystal engineering and materials science (M. Bujak & W. Frank, 2002).

Catalysis and Reaction Studies

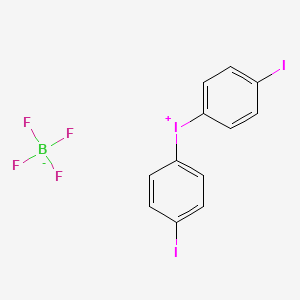

Its derivatives have been used to study catalysis, such as in the selective halogenation of aromatic rings under mild conditions. This demonstrates its utility in organic synthesis and the development of new catalytic processes (Ilaria Gamba et al., 2011).

Chemical Sensing and Bioimaging

Fluorescent Material for Bioimaging

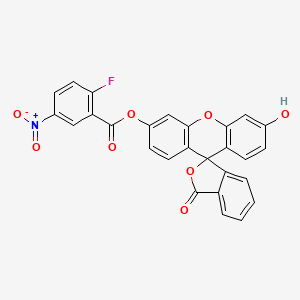

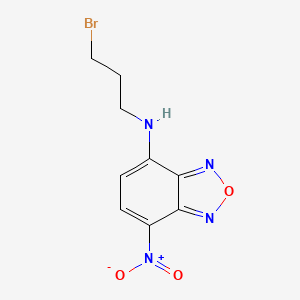

The compound's derivatives have found applications in bioimaging and chemical sensing. For example, a derivative was synthesized for fluorescent recognition of diamines, showcasing its potential in developing sensitive and selective sensors for biological and environmental monitoring (Cui-bing Bai et al., 2021).

Environmental and Sustainability Research

Recovery and Purification from Fermentation Broth

In environmental and sustainability research, methods have been developed for the efficient recovery and purification of diamines, including 1,3-diaminopropane, from fermentation broths. This underscores its role in the bio-based production of chemicals, contributing to greener chemical processes and sustainable industrial practices (Jong An Lee et al., 2019).

Safety and Hazards

The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305 + P351 + P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes . It is not classified as dangerous goods for transportation .

Eigenschaften

IUPAC Name |

(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAYOPSZSQIZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)[NH3+])[NH3+].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminopropane-1-thiol dihydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)